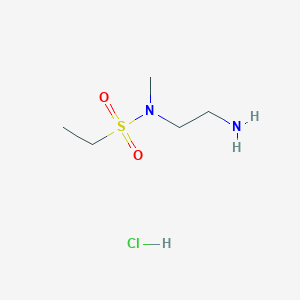

N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of ethanesulfonamide and is commonly used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride typically begins with ethanesulfonamide and 2-aminoethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is heated to a specific temperature (usually around 60-80°C) to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process.

Types of Reactions:

Oxidation: N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonic acids, sulfonyl chlorides, and sulfates.

Reduction Products: Amines and amides.

Substitution Products: Various substituted ethanesulfonamides and related compounds.

Aplicaciones Científicas De Investigación

N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

Industry: In the production of surfactants, detergents, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Sulfanilamide

Sulfamethoxazole

Ethanesulfonamide

N-(2-Aminoethyl)acetamide

Actividad Biológica

N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride, commonly referred to as methanesulfonamide , is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride has the following chemical structure:

- Chemical Formula : C₄H₁₁ClN₂O₂S

- Molecular Weight : 166.66 g/mol

The presence of the sulfonamide group is critical for its biological activity, allowing it to interact with various biological macromolecules.

Target Interactions

The compound is known to interact with several molecular targets, primarily through:

- Covalent Bonding : The sulfonamide moiety can form covalent bonds with target proteins.

- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with various receptors.

- Van der Waals Interactions : These interactions contribute to the overall binding affinity and specificity towards biological targets.

Biochemical Pathways

Research indicates that N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride may be involved in several biochemical pathways, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in acid-base balance and fluid secretion.

- Receptor Modulation : The compound has shown potential in modulating histamine receptors, particularly H4 receptors, which are implicated in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride suggests:

- Absorption and Distribution : Likely well absorbed with distribution throughout body tissues.

- Metabolism : Metabolized by liver enzymes, primarily through conjugation reactions.

- Excretion : Primarily excreted via the renal system.

Antimicrobial Properties

Studies have demonstrated that N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride exhibits antimicrobial activity against various pathogens. This includes:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Shows promise in inhibiting fungal growth, particularly in clinical isolates.

Anti-inflammatory Effects

The compound's interaction with histamine receptors suggests potential anti-inflammatory effects. Research has highlighted its ability to reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of methanesulfonamide derivatives. The findings indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride revealed that it significantly reduced inflammation markers in rodent models of arthritis. This study supports its therapeutic potential in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Zonisamide (1-benzisoxazole-3-methanesulfonamide) | Anticonvulsant | Sodium channel inhibition |

| Methanesulfonamide | Various (e.g., enzyme inhibition) | Similar mechanisms as above |

Propiedades

IUPAC Name |

N-(2-aminoethyl)-N-methylethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-3-10(8,9)7(2)5-4-6;/h3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESJJJYMMYKNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.